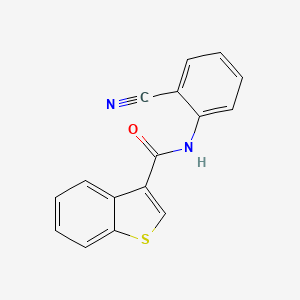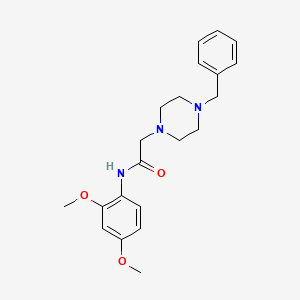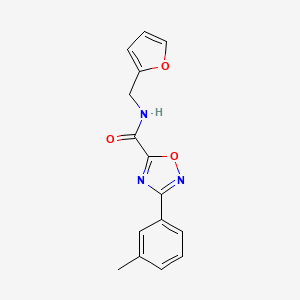
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide, also known as BEC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BEC is a small molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions of research.
作用機序
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. This compound inhibits the activity of these pathways by binding to specific proteins and enzymes, leading to the activation of downstream signaling cascades that result in the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of beta-amyloid plaques, protection of dopaminergic neurons, and prevention of neuroinflammation. This compound has also been shown to modulate various neurotransmitters, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide has several advantages for laboratory experiments, including its small size, ease of synthesis, and well-understood mechanism of action. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, and its long-term safety and efficacy are not yet fully understood.
将来の方向性
There are several future directions for research on 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide, including its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on the development of more efficient synthesis methods for this compound and the identification of new targets for its therapeutic effects. Finally, the safety and efficacy of this compound in human clinical trials need to be further investigated to determine its potential as a therapeutic agent.
合成法
The synthesis of 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(1,3-benzoxazol-2-yl)piperidine with 1-ethylcyclopropane carboxylic acid followed by the coupling of the resulting intermediate with 4-piperidone. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported using different methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.
科学的研究の応用
1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent neuroinflammation.
特性
IUPAC Name |
1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-(1-ethylcyclopropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-2-23(11-12-23)25-21(28)17-6-5-13-27(16-17)18-9-14-26(15-10-18)22-24-19-7-3-4-8-20(19)29-22/h3-4,7-8,17-18H,2,5-6,9-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOCPGOYMVDFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5325890.png)


![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)

![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)
![2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)